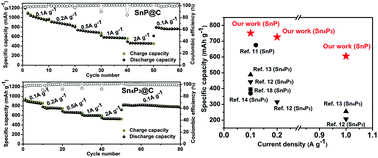A high-performance tin phosphide/carbon composite anode for lithium-ion batteries†
Dalton Transactions Pub Date: 2020-11-03 DOI: 10.1039/D0DT03139A
Abstract
Tin phosphide (SnxPy) is considered as an alternative anode material for lithium-ion batteries (LIBs) due to its high theoretical lithium-storage ability. Herein, carbon-coated SnP/C and Sn4P3/C composites are obtained via a facile solid-phase method for the first time. Subsequently, the lithium storage performances of SnP/C and Sn4P3/C are investigated in coin-cells, demonstrating a significantly high lithiation capacity and outstanding stability due to the introduction of carbon. Typically, the SnP/C anode delivers a very high specific capacity up to 751 mA h g−1 at 0.1 A g−1 and a specific capacity of 610 mA h g−1 with a long cycling life of 500 cycles at a current density of 1.0 A g−1, while the Sn4P3/C anode yields 727 mA h g−1 at 0.2 A g−1 after 100 cycles. The specific capacities achieved here are remarkably higher than those of any other tin phosphide materials reported in previous studies. Moreover, the stability and cycling performance of these materials are significantly better in comparison with the previous studies, manifesting the best lithium-storage capacity performance of the SnxPy anode to date.

Recommended Literature
- [1] C–H Bonds as Functional Groups: Simultaneous Generation of Multiple Stereocenters by Enantioselective Hydroxylation at Unactivated Tertiary C–H Bonds
- [2] Benzothiadiazole-oligothiophene flanked dicyanomethylenated quinacridone for non-fullerene acceptors in polymer solar cells†
- [3] Centrifugal fractionation of softwood extracts improves the biorefinery workflow and yields functional emulsifiers†
- [4] Ca2+-doped ultrathin cobalt hydroxyl oxides derived from coordination polymers as efficient electrocatalysts for the oxidation of water†
- [5] Carbon nanotube mat as substrate for ZnO nanotip field emitters†
- [6] CdS nanoparticle decorated triazine-based COFs with enhanced photocatalytic activity for highly effective degradation of emerging contaminants†
- [7] Bridged nucleic acid conjugates at 6′-thiol: synthesis, hybridization properties and nuclease resistances†
- [8] Capillary electrophoresis combined with accelerated solvent extraction as an improved methodology for effective separation and simultaneous determination of malachite green, crystal violet and their leuco-metabolites in aquatic products
- [9] Buffered chlorogallate(iii) ionic liquids and electrodeposition of gallium films
- [10] Back matter

Journal Name:Dalton Transactions
research_products
-
CAS no.: 1166-34-3
-
CAS no.: 55810-80-5
-
CAS no.: 74712-19-9









